Cas no 1804802-07-0 (2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde)

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a highly functionalized pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features include an iodo substituent at the 2-position, a trifluoromethoxy group at the 3-position, and a trifluoromethyl group at the 5-position, alongside a reactive formyl group at the 4-position. These electron-withdrawing substituents enhance its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s versatility makes it valuable for constructing complex heterocyclic frameworks, particularly in the development of fluorinated bioactive molecules. Its stability under standard conditions and compatibility with diverse reaction conditions further contribute to its utility in advanced synthetic applications.
2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde structure
1804802-07-0 structure
Product name:2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde
CAS No:1804802-07-0
MF:C8H2F6INO2
MW:385.001875400543
CID:4837754

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde
    • Inchi: 1S/C8H2F6INO2/c9-7(10,11)4-1-16-6(15)5(3(4)2-17)18-8(12,13)14/h1-2H
    • InChI Key: ZFJFDTHIWVVDCC-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C=O)=C(C=N1)C(F)(F)F)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 307
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.2

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029088775-1g
2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde
1804802-07-0 97%
1g
$1,564.50 2022-04-01

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde Related Literature

Additional information on 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde

2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde: A Comprehensive Overview

The compound 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde, identified by the CAS number 1804802-07-0, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and versatility in synthetic chemistry. The presence of multiple functional groups, including the iodo group, trifluoromethoxy group, trifluoromethyl group, and the aldehyde group, makes this compound particularly interesting for researchers in the fields of pharmacology, materials science, and organic synthesis.

The structure of 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde is characterized by a pyridine ring system with substituents at positions 2, 3, 4, and 5. The iodo group at position 2 introduces electronic effects that can influence the reactivity of the molecule. The trifluoromethoxy group at position 3 and the trifluoromethyl group at position 5 contribute to the molecule's stability and provide unique electronic properties due to the highly electronegative fluorine atoms. The aldehyde group at position 4 adds another layer of functionality, enabling this compound to participate in various condensation reactions and other carbonyl chemistry processes.

Recent studies have highlighted the importance of pyridine derivatives like 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde in drug discovery. The combination of electron-withdrawing groups such as trifluoromethoxy and trifluoromethyl groups enhances the bioavailability and pharmacokinetic properties of the molecule. Researchers have explored its potential as a lead compound in the development of novel anti-cancer agents, where its ability to target specific enzymes or receptors has shown promising results in preclinical studies.

In addition to its pharmaceutical applications, this compound has also found relevance in materials science. The presence of multiple fluorinated groups makes it a candidate for use in advanced materials such as fluoropolymers or high-performance lubricants. Its stability under harsh conditions and resistance to chemical degradation make it suitable for applications in extreme environments.

The synthesis of 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde involves a multi-step process that typically begins with the preparation of a pyridine derivative followed by successive substitutions and functionalization steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates. These developments have made this compound more accessible for large-scale applications.

In terms of environmental impact, researchers have been investigating the biodegradation pathways of similar compounds to ensure their safe disposal and minimize ecological risks. While specific data on this compound are limited, its fluorinated groups are known to persist in certain environmental conditions, necessitating careful handling and disposal protocols.

The future outlook for 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde is promising, with ongoing research exploring its potential in green chemistry applications. Its ability to act as a versatile building block in organic synthesis could lead to innovative solutions in sustainable manufacturing processes. Additionally, its role as an intermediate in pharmaceutical synthesis continues to attract attention from both academic and industrial researchers.

In conclusion, 2-Iodo-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxaldehyde stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application research, positions it as a key player in future scientific developments.

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